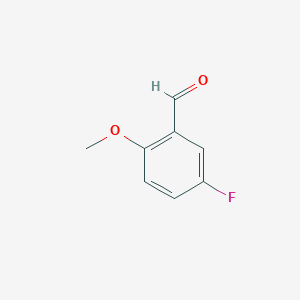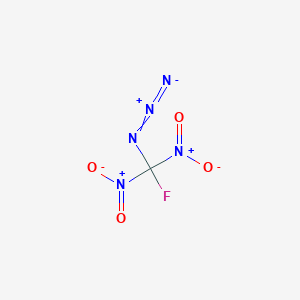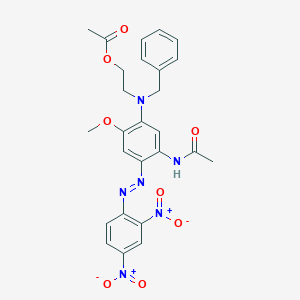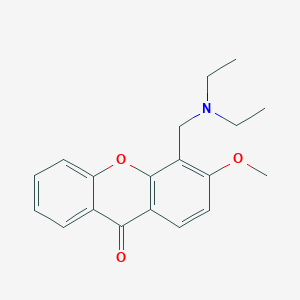
4-(diethylaminomethyl)-3-methoxyxanthen-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(diethylaminomethyl)-3-methoxyxanthen-9-one is a derivative of xanthone, a tricyclic aromatic compound. Xanthones are known for their diverse biological activities and are found in various natural sources such as plants, fungi, and lichens
Métodos De Preparación
The synthesis of 4-(diethylaminomethyl)-3-methoxyxanthen-9-one can be achieved through several synthetic routes. One common method involves the reaction of xanthone with diethylamine and formaldehyde under acidic conditions to introduce the diethylaminomethyl group. The methoxy group can be introduced through methylation reactions using reagents such as methyl iodide . Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
4-(diethylaminomethyl)-3-methoxyxanthen-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, converting the compound into its reduced forms.
Substitution: The diethylaminomethyl and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(diethylaminomethyl)-3-methoxyxanthen-9-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(diethylaminomethyl)-3-methoxyxanthen-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to proteins, enzymes, and nucleic acids, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors in the nervous system to exert neuroprotective effects .
Comparación Con Compuestos Similares
Similar compounds to 4-(diethylaminomethyl)-3-methoxyxanthen-9-one include other xanthone derivatives such as:
9H-Xanthen-9-one, 3,6-bis(diethylamino)-: Known for its use in dye synthesis.
4-(Diethylamino)methyl-3-isopropoxy-9H-xanthen-9-one: Used in various industrial applications.
4-(Diethylamino)methyl-3-nitro-9H-xanthen-9-one: Studied for its potential biological activities.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
17854-58-9 |
|---|---|
Fórmula molecular |
C19H21NO3 |
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
4-(diethylaminomethyl)-3-methoxyxanthen-9-one |
InChI |
InChI=1S/C19H21NO3/c1-4-20(5-2)12-15-16(22-3)11-10-14-18(21)13-8-6-7-9-17(13)23-19(14)15/h6-11H,4-5,12H2,1-3H3 |
Clave InChI |
QOWVCERIRVFDDG-UHFFFAOYSA-N |
SMILES |
CCN(CC)CC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)OC |
SMILES canónico |
CCN(CC)CC1=C(C=CC2=C1OC3=CC=CC=C3C2=O)OC |
Key on ui other cas no. |
17854-58-9 |
Sinónimos |
4-(Diethylamino)methyl-3-methoxy-9H-xanthen-9-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



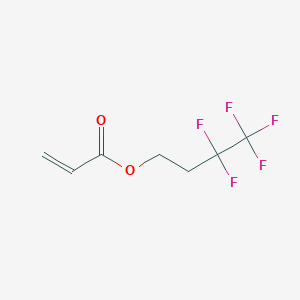
![2,4-Dichloro-5,7-dihydrofuro[3,4-D]pyrimidine](/img/structure/B106376.png)
![4-[1-(1-Adamantyl)ethoxy]-4-oxobutanoic acid](/img/structure/B106377.png)
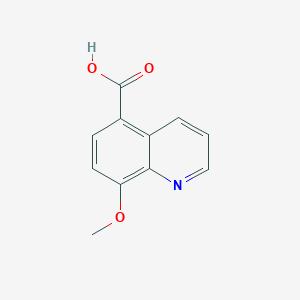
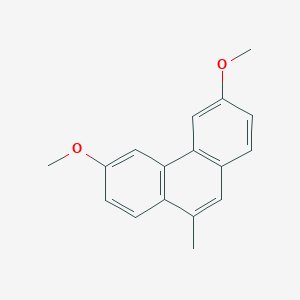
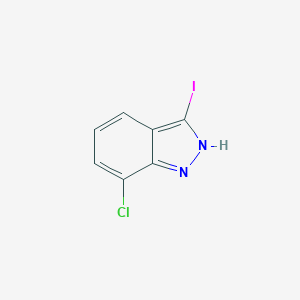
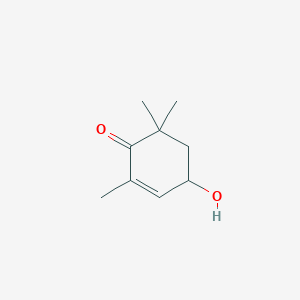
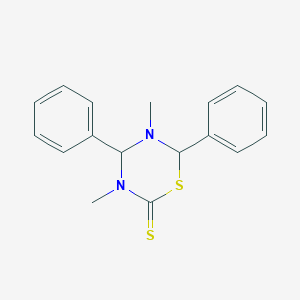
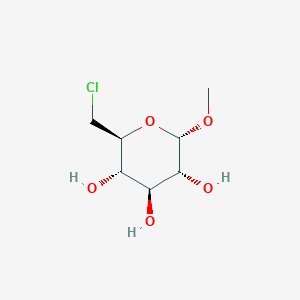
![6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine](/img/structure/B106404.png)
